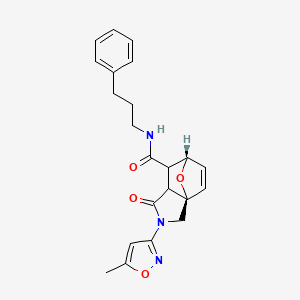![molecular formula C11H16N2 B13826659 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine CAS No. 41330-36-3](/img/structure/B13826659.png)
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrazine ring, with ethyl groups attached at the 2 and 3 positions.
Vorbereitungsmethoden
The synthesis of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.
Cyclopentenolone Condensation: Another method involves condensing a cyclopentenolone with alkylenediamines. This reaction can also be performed using an aliphatic α-diketone with 1,2-diamino cyclopentane.
Analyse Chemischer Reaktionen
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using manganese-catalyzed oxidation.
Nucleophilic Addition: It can undergo nucleophilic addition reactions, where nucleophiles add to the carbon atoms of the pyrazine ring.
Cyclization: The compound can participate in cyclization reactions, forming various heterocyclic structures under specific conditions.
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be compared with other similar compounds, such as:
6,7-Dihydro-5-methyl-5H-cyclopenta[B]pyrazine: This compound has a similar structure but with a methyl group instead of ethyl groups.
2,3-Cyclopentenopyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
These comparisons highlight the unique structural features and applications of this compound.
Eigenschaften
CAS-Nummer |
41330-36-3 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2,3-diethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-8-9(4-2)13-11-7-5-6-10(11)12-8/h3-7H2,1-2H3 |
InChI-Schlüssel |
JUZQMGADAFEYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(CCC2)N=C1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)

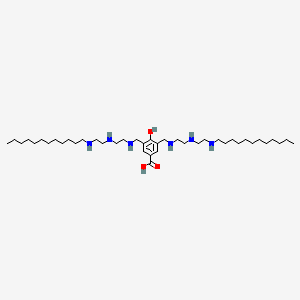
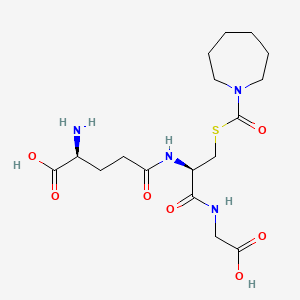

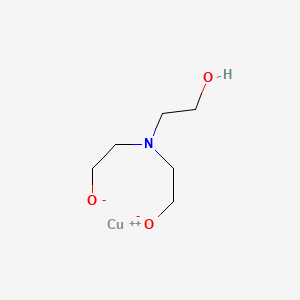
![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)

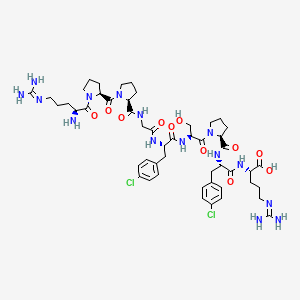

![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
